Valganciclovirhydrochloride impurity 25

Description

Valganciclovir hydrochloride is an antiviral prodrug used to treat cytomegalovirus (CMV) infections. During its synthesis and storage, process-related impurities such as Valganciclovir Hydrochloride Impurity 25 may form. For instance, Valganciclovir N-Valyl Impurity (CAS 897937-73-4, C₁₉H₃₁N₇O₆) and Valganciclovir Hydrochloride Impurity R (C₁₄H₂₁ClN₆O₄·HCl) are structurally related impurities arising from incomplete esterification, stereochemical variations, or chlorinated intermediates .

Properties

CAS No. |

130914-77-1 |

|---|---|

Molecular Formula |

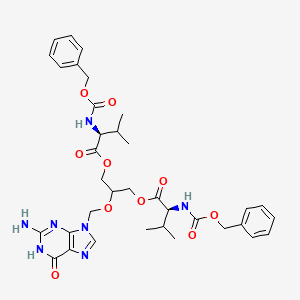

C35H43N7O10 |

Molecular Weight |

721.8 g/mol |

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]oxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |

InChI |

InChI=1S/C35H43N7O10/c1-21(2)26(38-34(46)50-15-23-11-7-5-8-12-23)31(44)48-17-25(52-20-42-19-37-28-29(42)40-33(36)41-30(28)43)18-49-32(45)27(22(3)4)39-35(47)51-16-24-13-9-6-10-14-24/h5-14,19,21-22,25-27H,15-18,20H2,1-4H3,(H,38,46)(H,39,47)(H3,36,40,41,43)/t26-,27-/m0/s1 |

InChI Key |

XIXLYOKREVVILK-SVBPBHIXSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC(COC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N)NC(=O)OCC4=CC=CC=C4 |

Canonical SMILES |

CC(C)C(C(=O)OCC(COC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N)NC(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of ester and amide bonds. Typical synthetic routes may include:

Esterification: Reacting carboxylic acids with alcohols in the presence of acid catalysts.

Amidation: Forming amide bonds by reacting carboxylic acids or their derivatives with amines.

Purine Derivative Formation: Synthesizing purine derivatives through multi-step organic reactions involving nucleophilic substitutions and cyclizations.

Industrial Production Methods

Industrial production of such complex molecules often involves:

Optimization of Reaction Conditions: Using high-throughput screening to identify optimal conditions for each reaction step.

Scale-Up: Adapting laboratory-scale reactions to industrial-scale processes, ensuring efficiency and yield.

Purification: Employing techniques such as chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various chemical reactions, including:

Oxidation: Oxidizing agents can modify the functional groups, potentially altering the compound’s properties.

Reduction: Reducing agents can convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitutions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Acid or base catalysts for esterification and amidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound’s unique structure makes it valuable in various scientific research fields:

Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

Biology: Investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Exploring its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: Utilizing its chemical properties in the development of new materials or pharmaceuticals.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Similar Compounds

Impurities in valganciclovir hydrochloride typically differ in functional groups, stereochemistry, or substitution patterns. Key comparisons include:

Table 1: Structural Comparison of Valganciclovir and Select Impurities

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Source of Formation |

|---|---|---|---|---|

| Valganciclovir Hydrochloride | C₁₄H₂₂N₆O₅·HCl | 390.83 | L-valyl ester prodrug of ganciclovir | Active pharmaceutical ingredient |

| N-Valyl Impurity (Impurity 14) | C₁₉H₃₁N₇O₆ | 453.49 | Additional valine residue | Esterification side reaction |

| Impurity R (Chlorinated Derivative) | C₁₄H₂₁ClN₆O₄·HCl | 409.27 | Chlorine substitution at propyl group | Synthetic intermediate |

| S,R-Isovalganciclovir Impurity | C₁₄H₂₂N₆O₅ | 354.37 | Stereoisomer at valine or hydroxyl positions | Racemization during synthesis |

Notes:

- N-Valyl Impurity : Results from incomplete removal of valine residues during synthesis, altering pharmacokinetics .

- Impurity R : Contains a chlorine atom, likely from solvent or reagent contamination, increasing toxicity risks .

- S,R-Isovalganciclovir : Stereochemical impurity with reversed configuration at chiral centers, reducing antiviral activity .

Analytical Methods for Detection and Quantification

Impurity profiling relies on chromatographic techniques to differentiate structurally similar compounds:

Table 2: Analytical Parameters for Valganciclovir and Impurities

Key Findings :

- HPLC : Impurity R elutes later due to higher hydrophobicity from chlorine substitution .

- HPTLC : N-Valyl Impurity shows lower Rf due to increased molecular weight .

- LOQ : Valganciclovir’s LOQ (27.87 ng/spot) is stricter than impurities, reflecting its higher purity requirements .

Table 3: Regulatory Limits for Valganciclovir Impurities

Safety Notes:

- Impurity R: Chlorinated derivatives are flagged for genotoxicity testing per ICH M7 guidelines .

- S,R-Isovalganciclovir: Non-pharmacopoeial impurity requiring control to prevent efficacy loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.